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Compound of Interest

Compound Name:
5-bromo-N-methylpyrimidin-2-

amine

Cat. No.: B1282221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-bromo-N-methylpyrimidin-2-amine. Due to the limited availability of direct

experimental data in published literature, this document presents predicted spectroscopic

values based on the analysis of analogous compounds and established principles of

spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for pyrimidine derivatives

are also included to facilitate the characterization of this and similar molecules.

Compound Overview
Structure:
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Molecular Formula: C₅H₆BrN₃

Molecular Weight: 188.03 g/mol

Description: 5-bromo-N-methylpyrimidin-2-amine is a halogenated pyrimidine derivative. The

pyrimidine ring is a core structure in many biologically active compounds, and the presence of

a bromine atom and a methylamino group provides sites for further chemical modification,

making it a potentially valuable building block in medicinal chemistry and drug discovery. The

crystal structure of 5-bromo-N-methylpyrimidin-2-amine has been reported, confirming a

planar pyrimidine ring.[1]

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 5-bromo-N-
methylpyrimidin-2-amine. These predictions are based on typical chemical shifts and

fragmentation patterns observed for similar brominated pyrimidine and N-methylamino

heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.4 Singlet 2H
H-4, H-6 (Pyrimidine

ring)

~5.5-6.0 Broad Singlet 1H N-H

~3.0 Singlet 3H N-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment

~162 C-2 (Pyrimidine ring)

~158 C-4, C-6 (Pyrimidine ring)

~107 C-5 (Pyrimidine ring)

~28 N-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium N-H stretch

~3100-3000 Medium-Weak Aromatic C-H stretch

~2950-2850 Weak Aliphatic C-H stretch

~1620 Strong C=N stretch (pyrimidine ring)

~1580 Strong C=C stretch (pyrimidine ring)

~1450 Medium C-H bend (methyl)

~1350 Medium C-N stretch

~600-500 Strong C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Relative Intensity Assignment

187/189 High
[M]⁺ (Molecular ion peak with

bromine isotopic pattern)

172/174 Medium [M-CH₃]⁺

108 Medium [M-Br]⁺

80 Medium [M-Br-HCN]⁺

Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data for

5-bromo-N-methylpyrimidin-2-amine and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of pyrimidine derivatives involves the

following steps.[2][3]

Sample Preparation:

Accurately weigh 5-10 mg of the purified compound.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Data Acquisition:

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2

seconds, and 16-32 scans.

For ¹³C NMR, typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-

5 seconds, and 1024 or more scans.
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Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Weigh 5-10 mg of
5-bromo-N-methylpyrimidin-2-amine

Dissolve in 0.6-0.7 mL
of deuterated solvent

 Transfer to NMR tube Acquire 1H and 13C NMR spectra
(400 MHz spectrometer)

 Process data
(Referencing to TMS)

 

Grind 1-2 mg of sample
with 100-200 mg KBr Press into a thin pellet Place pellet in FTIR

spectrometer
 Acquire spectrum

(4000-400 cm-1)
 Analyze absorption bands 

Sample Preparation Mass Analysis

Prepare 1 mg/mL solution
in methanol or acetonitrile

Introduce sample into
mass spectrometer

 Ionize sample
(EI or ESI)

 Detect and record
mass-to-charge ratios

 Analyze mass spectrum
(molecular ion and fragments)

 

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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